Metilsulfonato de butilo

Descripción general

Descripción

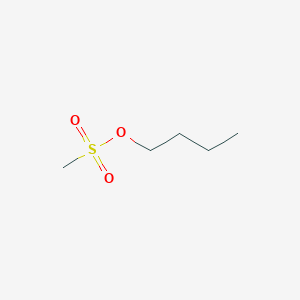

Butyl methanesulfonate (BMS) is a compound with the molecular formula C5H12O3S and a molecular weight of 152.21 . It is also known by other names such as n-Butyl methanesulfonate, Butyl mesylate, and Butyl methanesulphonate . BMS is used as a reactant in the preparation of task-specific ionic liquids .

Synthesis Analysis

BMS can be synthesized using sodium methylate in methanol at 0°C for 1 hour, followed by a reaction for 6 hours . The reaction involves 151g of 99% 1,2’-benzisothiazolin-3-one (1 mol) added to 257g of methanol, and 193g of a 28% solution of sodium methoxide in methanol (sodium methanol) added dropwise .

Molecular Structure Analysis

The molecular structure of BMS can be represented by the Hill Notation: C5H12O3S . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Chemical Reactions Analysis

BMS is a biological alkylating agent. Its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The reactions between the sulfonates and alcohols may result in the formation of alkyl sulfonates .

Physical and Chemical Properties Analysis

BMS is a liquid at 20°C . It has a specific gravity of 1.11 at 20/20°C and a refractive index of 1.43 . It is soluble in water, with a solubility of 12.5 mg/ml or 0.0819 mol/l .

Aplicaciones Científicas De Investigación

Toxicología genética

BMS se utiliza en toxicología genética para estudiar los efectos mutagénicos y tóxicos en líneas de linfoblastos humanos . Sirve como compuesto modelo para comprender los mecanismos de mutación y para evaluar la genotoxicidad de sustancias relacionadas. El análisis comparativo de sus efectos ayuda a dilucidar las respuestas celulares al daño del ADN y la eficacia de los mecanismos de reparación.

Desarrollo farmacéutico

En productos farmacéuticos, BMS se utiliza como estándar de referencia en las pruebas de laboratorio prescritas por la Farmacopea Europea .

Ciencia ambiental

El papel de BMS en la ciencia ambiental está relacionado con su perfil toxicológico. Se han realizado estudios para comprender su impacto en las líneas de linfoblastos humanos, proporcionando información sobre los riesgos ambientales asociados con su uso y eliminación .

Síntesis química

BMS encuentra aplicación en la síntesis química como reactivo para la preparación de líquidos iónicos específicos para la tarea . Su reactividad con varios nucleófilos lo convierte en un compuesto valioso para sintetizar una amplia gama de productos químicos.

Ciencia de los materiales

En la ciencia de los materiales, BMS participa en la síntesis de compuestos con propiedades únicas. Se utiliza para producir derivados que se aplican en el desarrollo de nuevos materiales y revestimientos .

Farmacología

Farmacológicamente, BMS es significativo por su uso en la investigación de descubrimiento temprano. Es parte de una colección de productos químicos únicos que se proporcionan a los investigadores para explorar nuevos agentes terapéuticos y formulaciones de fármacos .

Toxicología

La investigación toxicológica utiliza BMS para evaluar la seguridad y el riesgo de la exposición química. Se estudian sus efectos mutagénicos y tóxicos para establecer niveles de exposición seguros y para comprender su potencial como agente genotóxico .

Química analítica

BMS es esencial en química analítica para el desarrollo de métodos de análisis de trazas. Se utiliza para detectar y cuantificar impurezas genotóxicas en sustancias farmaceúticas, asegurando el cumplimiento de las normas internacionales de seguridad .

Mecanismo De Acción

Target of Action

Butyl methanesulfonate (BMS) is a type of alkylating agent . Its primary targets are the DNA molecules within cells . Specifically, it interacts with the nucleophilic sites on DNA .

Mode of Action

BMS operates by alkylating DNA, a process in which an alkyl group is transferred from the BMS molecule to the DNA . The alkyl-oxygen bonds of BMS undergo fission and react within the intracellular milieu . This alkylation can lead to DNA damage, disrupting the normal function of the cell .

Biochemical Pathways

It is known that bms, like other alkylating agents, can interfere with dna replication and transcription . This can lead to cell cycle arrest and apoptosis, or programmed cell death .

Result of Action

The alkylation of DNA by BMS can lead to various molecular and cellular effects. These include DNA damage, disruption of normal cell function, cell cycle arrest, and induction of apoptosis . These effects can contribute to the cytotoxic activity of BMS.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

. It is known that Butyl methanesulfonate can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific context and conditions .

Cellular Effects

Butyl methanesulfonate has been shown to have toxic and mutagenic effects on human lymphoblast lines . These effects were observed after a 24-hour exposure to Butyl methanesulfonate .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of Butyl methanesulfonate in animal models. A study on zebrafish showed short-term effects on young adults, but not on aging fish .

Metabolic Pathways

It is likely that Butyl methanesulfonate interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that Butyl methanesulfonate interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that Butyl methanesulfonate is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

butyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLBHTZRLVHUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073281 | |

| Record name | Methanesulfonic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-32-9, 63732-28-5 | |

| Record name | Butyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, methylsulfonyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23G806JP9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

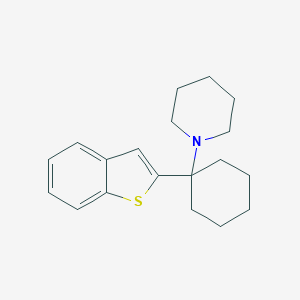

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![pentasodium;(3E)-5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-3-[(1,5-disulfonatonaphthalen-2-yl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B109915.png)

![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)

![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)